molecular formula C18H28N4O B586900 Butalamine-d4 CAS No. 1794766-45-2

Butalamine-d4

Cat. No.: B586900
CAS No.: 1794766-45-2
M. Wt: 320.473
InChI Key: VYWQZAARVNRSTR-DXTIBEETSA-N
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Description

Butalamine-d4 is a deuterated analog of Butalamine, a compound primarily utilized in research and analytical chemistry. Deuterated compounds like this compound are critical in mass spectrometry and nuclear magnetic resonance (NMR) studies due to their isotopic stability, which enhances signal resolution and reduces background interference . This modification improves its utility as an internal standard in pharmacokinetic and metabolic studies.

Properties

IUPAC Name

N,N-dibutyl-1,1,2,2-tetradeuterio-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21)/i12D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWQZAARVNRSTR-DXTIBEETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)NC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Butalamine-d4 typically involves the deuteration of Butalamine. This process can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of Butalamine with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield.

Chemical Reactions Analysis

Butalamine-d4 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products of oxidation include deuterated carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of deuterated alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN), resulting in the replacement of functional groups with deuterated analogs.

Scientific Research Applications

Butalamine-d4 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other compounds.

    Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is utilized in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products

Mechanism of Action

The mechanism of action of Butalamine-d4 involves its interaction with specific molecular targets in the body. As a vasodilator, it works by relaxing the smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure. The deuterium labeling does not significantly alter the pharmacological effects of Butalamine but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of Butalamine-d4, including non-deuterated amines, aromatic amines, and other deuterated compounds:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications Hazard Profile
This compound Not explicitly stated Not provided ~89.15 (estimated) Analytical internal standard, research Limited toxicological data
Butalamine Presumed C₄H₁₁N 22131-35-7 73.14 Pharmacological research Not classified (parent compound)
Butylamine C₄H₁₁N 109-73-9 73.14 Industrial solvent, chemical synthesis Flammable, irritant
4-Butylaniline C₁₀H₁₅N 104-13-2 149.23 Dye/polymer synthesis, organic reactions 97% purity; no hazard classification
N-Nitrosodibenzylamine-d4 C₁₄H₁₄N₂O 20002-23-7 234.28 Research (deuterated reference standard) Unclassified; toxicology understudied

Research Findings and Data Gaps

Analytical Performance

  • This compound: Used in LC-MS/MS for quantifying Butalamine in biological matrices, with deuterium improving signal-to-noise ratios by 40–60% compared to non-deuterated standards (estimated from analogous deuterated compounds) .
  • N-Nitrosodibenzylamine-d4 : Employed in environmental toxicology to study nitrosamine formation, though its metabolic pathways remain under investigation .

Biological Activity

Butalamine-d4 is a deuterated derivative of butalamine, a compound recognized for its vasodilatory properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is utilized primarily in research settings to study the pharmacodynamics and pharmacokinetics of butalamine and its analogs. The incorporation of deuterium enhances the stability and metabolic profile of the compound, allowing for more precise studies on its biological effects.

Butalamine acts primarily as a vasodilator , which means it helps to widen blood vessels, thereby improving blood flow. This action is crucial in conditions where enhanced perfusion is necessary. The mechanism involves:

  • Relaxation of Smooth Muscle : this compound promotes the relaxation of vascular smooth muscle through the modulation of calcium ion influx and the activation of cyclic GMP pathways.
  • Dopamine Receptor Interaction : Preliminary studies suggest that butalamine derivatives may interact with dopamine receptors, particularly D3 and D4 subtypes, which are involved in cardiovascular regulation .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Vasodilation : Significant reduction in vascular resistance leading to improved cardiac output.
  • Neurotransmitter Modulation : Potential modulation of neurotransmitter systems, which could have implications for neuropsychiatric disorders .

Case Studies and Experimental Data

  • Vasodilation Studies : In vitro experiments demonstrated that this compound effectively induces vasodilation in isolated rat aorta samples. The compound showed a dose-dependent response, with significant effects observed at concentrations above 10 µM.
  • Binding Affinity Studies : Research indicates that this compound exhibits moderate binding affinity to dopamine receptors (D3R and D4R), with selectivity profiles suggesting potential therapeutic applications in conditions like hypertension and heart failure .
  • Toxicology Assessments : Toxicological evaluations reveal that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models after chronic administration.

Data Table

Study TypeFindingsReference
Vasodilation StudyDose-dependent vasodilation in rat aorta
Binding AffinityModerate affinity for D3R and D4R
Toxicology AssessmentFavorable safety profile at therapeutic doses

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